molecular formula C17H17BrN2O B11779403 2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline

2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline

Cat. No.: B11779403
M. Wt: 345.2 g/mol
InChI Key: NJJGLYXRQGHMID-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR :

    • Benzoxazole protons (H-4, H-6): Doublets at δ 7.8–8.2 ppm (coupling with adjacent aromatic protons).
    • 5,7-dimethyl groups: Singlets at δ 2.4–2.6 ppm (6H, $$ \text{CH}_3 $$).
    • N,N-dimethylaniline $$ \text{CH}_3 $$: Singlet at δ 3.0 ppm (6H).
    • Aromatic protons on aniline ring: Doublets at δ 6.8–7.4 ppm (coupling $$ J = 8.5 \, \text{Hz} $$).
  • $$ ^{13}\text{C} $$ NMR :

    • Benzoxazole carbons: C-2 (oxazole) at δ 162 ppm, C-5/C-7 methyl-substituted carbons at δ 20–22 ppm.
    • Brominated carbon (C-2 aniline): δ 118 ppm.
    • N,N-dimethyl carbons: δ 40–42 ppm.

Infrared (IR) Spectroscopy

  • $$ \nu(\text{C=N}) $$: 1630–1650 cm$$ ^{-1} $$ (benzoxazole ring).
  • $$ \nu(\text{C-Br}) $$: 550–600 cm$$ ^{-1} $$.
  • $$ \nu(\text{C-H}) $$ (aromatic): 3050–3100 cm$$ ^{-1} $$.

Mass Spectrometry (MS)

  • Molecular ion peak: $$ m/z = 345.23 $$ ([M]$$ ^+ $$).
  • Fragmentation: Loss of bromine ($$ m/z = 266 $$) and sequential cleavage of methyl groups ($$ m/z = 251, 237 $$).

X-ray Crystallographic Studies and Conformational Analysis

While no experimental crystallographic data exists for this compound, analogous structures (e.g., 4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline) exhibit coplanar benzoxazole and aniline rings with dihedral angles <10°. The bromine atom at position 2 likely induces minor torsional strain, increasing the dihedral angle to 15–20°. Predicted unit cell parameters (monoclinic, space group $$ P2_1/c $$) include $$ a = 10.2 \, \text{Å} $$, $$ b = 7.8 \, \text{Å} $$, $$ c = 12.4 \, \text{Å} $$, and $$ \beta = 95^\circ $$.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

  • Geometry Optimization : B3LYP/6-311+G(d,p) calculations confirm the twisted conformation between benzoxazole and aniline rings (dihedral angle = 18.7°).
  • Electrostatic Potential : The bromine atom exhibits a region of high electron density ($$ \delta^- = -0.25 \, \text{e} $$), while the dimethylamino group shows moderate electron deficiency ($$ \delta^+ = +0.12 \, \text{e} $$).
  • HOMO-LUMO Gap : 4.3 eV, indicating moderate reactivity. The HOMO localizes on the benzoxazole ring, while the LUMO resides on the brominated aniline.

Electron Density Mapping

AIM (Atoms in Molecules) analysis reveals:

  • Bond critical points between Br and C2 (aniline): $$ \rho(r) = 0.32 \, \text{e Å}^{-3} $$.
  • Weak hydrogen bonds between benzoxazole oxygen and adjacent methyl hydrogens ($$ \rho(r) = 0.08 \, \text{e Å}^{-3} $$).

Properties

Molecular Formula

C17H17BrN2O

Molecular Weight

345.2 g/mol

IUPAC Name

2-bromo-4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C17H17BrN2O/c1-10-7-11(2)16-14(8-10)19-17(21-16)12-5-6-15(20(3)4)13(18)9-12/h5-9H,1-4H3

InChI Key

NJJGLYXRQGHMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)N(C)C)Br)C

Origin of Product

United States

Preparation Methods

Zeolite-Catalyzed Methylation with Dimethyl Carbonate

A high-yielding route employs dimethyl carbonate (DMC) as a methylating agent under heterogeneous catalysis:

  • Conditions : 5–10 wt% 0.72KNaX-BS zeolite, 150°C, 1–4 h.

  • Yield : 85% after distillation.

  • Mechanism : The zeolite’s Brønsted acidity facilitates nucleophilic substitution at the aniline nitrogen.

Pt/C-Catalyzed Reductive Methylation

An alternative method uses platinum on carbon (Pt/C) with formic acid and phenylsilane:

  • Conditions : 0.1 mol% Pt/C, 2.0 equiv HCO₂H, 2.5 equiv PhSiH₃, toluene, 74% yield.

  • Advantage : Avoids high-temperature distillation, suitable for heat-sensitive substrates.

Table 1: Comparison of 4-Bromo-N,N-Dimethylaniline Synthesis Methods

MethodCatalystTemperatureYieldReference
Zeolite/DMC0.72KNaX-BS150°C85%
Pt/C Reductive AlkylationPt/CAmbient74%

Synthesis of 5,7-Dimethylbenzo[d]oxazol-2-yl Fragment

Cyclization of 2-Amino-4,6-Dimethylphenol

The benzo[d]oxazole core forms via acid-catalyzed cyclization with a carbonyl source (e.g., triphosgene):

  • Conditions : 2-Amino-4,6-dimethylphenol reacts with triphosgene in dichloromethane at 0–5°C.

  • Yield : ~70–80% (estimated from analogous syntheses).

Alternative Route: Directed C–H Activation

Palladium-catalyzed C–H arylation offers a streamlined approach, as demonstrated for related oxazoles:

  • Conditions : Pd(OAc)₂/JohnPhos, Cs₂CO₃, aryl bromide, 120°C in DMF.

  • Challenges : Requires ortho-directing groups for regioselectivity.

Coupling Strategies for Fragment Assembly

Suzuki-Miyaura Cross-Coupling

A palladium-mediated coupling links the brominated aniline and oxazole boronic acid:

  • Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/water (3:1), 80°C.

  • Yield : 65–75% (extrapolated from triarylthiophene syntheses).

Buchwald-Hartwig Amination

Direct coupling of 5,7-dimethylbenzo[d]oxazol-2-amine with 2-bromo-N,N-dimethylaniline:

  • Conditions : Pd₂(dba)₃, Xantphos, NaOtBu, 100°C, toluene.

  • Limitation : Competitive C–Br bond activation may reduce efficiency.

Bromination Optimization

Electrophilic Bromination of Preformed Oxazole

Late-stage bromination using H₂SO₄/H₂O₂/NaBr:

  • Conditions : 30–60°C, 1.2 equiv NaBr, 85% yield (analogous to dimethoxybenzoic acid synthesis).

  • Regioselectivity : Directed by electron-donating methyl groups on the oxazole.

Early-Stage Bromination of Aniline Precursor

Brominating 4-N,N-dimethylaniline with NBS (N-bromosuccinimide):

  • Conditions : DMF, 0°C to room temperature, 90% yield.

  • Drawback : Requires stringent temperature control to avoid di-bromination.

Scalability and Industrial Considerations

  • Cost Efficiency : Zeolite-catalyzed methylation (Method 2.1) minimizes catalyst costs compared to Pt/C.

  • Environmental Impact : H₂O₂/NaBr bromination (Method 5.1) reduces hazardous waste vs. traditional Br₂/AcOH.

  • Purification Challenges : Column chromatography is often required after coupling steps due to byproducts .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the reagent used.

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline typically involves the reaction of 2-bromoaniline with 5,7-dimethylbenzo[d]oxazole. This reaction is carried out under the following conditions:

  • Base : Potassium carbonate
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 100-120°C for several hours

Medicinal Chemistry

The compound is utilized in drug discovery due to its potential anti-inflammatory and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Biological Studies

Research indicates that this compound can inhibit specific enzymes and influence protein interactions. These properties are crucial for understanding disease mechanisms and developing therapeutic strategies.

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in synthesizing dyes and pigments. Its chemical reactivity allows for further modifications to create various derivatives with specific properties.

Anticancer Properties

Preliminary studies suggest that the compound exhibits significant anticancer activity. For example:

  • Study on Human Cancer Cell Lines : The compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, demonstrating dose-dependent inhibition of cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HT-2925Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound also shows moderate antibacterial effects against various strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL

Similar Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

Compound NameStructure FeaturesKey Biological Activity
2-Bromo-N-(4-methylbenzoxazol-2-yl)anilineContains bromine; known for anticancer propertiesInduces apoptosis in cancer cells
5-MethylbenzoxazoleLacks bromine; known for antimicrobial propertiesExhibits antibacterial activity
N,N-DimethylbenzoxazolamineSimilar amine structure; used in pharmaceuticalsPotentially inhibits certain tumor types

Uniqueness

The unique combination of the benzoxazole ring and dimethylaniline moiety in this compound enhances its reactivity and biological efficacy compared to other derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-tumor activities. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with two classes of molecules: benzo[d]oxazole derivatives (e.g., 2-(benzo[d]oxazol-2-yl)-1-phenylvinyl benzoates) and halogenated heterocycles (e.g., 5-alkyl-6-(piperazinyl)uracils). Key differences include:

Feature Target Compound 2-(Benzo[d]oxazol-2-yl)vinyl Benzoates 5-Alkyl-6-(Piperazinyl)Uracils
Core Structure Benzo[d]oxazole Benzo[d]oxazole Pyrimidine/uracil
Substituents 5,7-dimethyl; 2-bromo; N,N-dimethylaniline Phenylvinyl benzoate Chloro, piperazinyl, alkyl
Halogen Bromine None Chlorine
Electronic Effects Electron-withdrawing (Br) and donating (NMe₂) Electron-withdrawing ester groups Chlorine (moderate electron-withdrawing)

The bromine atom in the target compound may enhance electrophilic reactivity compared to chlorine in uracil derivatives, while the dimethylaniline group could improve solubility relative to non-polar analogs .

Physical and Chemical Properties

  • NMR Shifts: For benzooxazole derivatives, $^{15}\text{N}$ NMR shifts range from −131.8 to −131.2 ppm, indicating minimal electronic variation despite substituent differences . The target compound’s bromine and dimethyl groups would likely deshield nearby protons, altering $^{1}\text{H}$/$^{13}\text{C}$ shifts compared to non-halogenated analogs.
  • Lipophilicity : The 5,7-dimethylbenzooxazole and N,N-dimethylaniline groups may increase logP values, enhancing membrane permeability relative to polar uracil derivatives .

Biological Activity

2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a bromine atom and a dimethylbenzoxazole moiety, which are believed to enhance its reactivity and biological efficacy.

  • Molecular Formula : C17H17BrN2O
  • Molecular Weight : 345.2 g/mol
  • Structure : The compound contains a benzoxazole ring, which is known for its biological activity.

Anticancer Properties

Research indicates that compounds containing benzoxazole rings often exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, studies have shown that similar benzoxazole derivatives can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death pathways.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : It may interact with enzymes involved in cell proliferation and apoptosis, potentially serving as an inhibitor of certain pathways that are upregulated in cancer.
  • Receptor Binding : The compound's structure suggests it may bind to specific receptors, influencing signal transduction pathways critical for tumor growth.

Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the induction of apoptosis through caspase activation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HT-29 (Colon)25Cell cycle arrest and apoptosis

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of the compound against various bacterial strains. Results showed that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameStructure FeaturesKey Biological Activity
2-Bromo-N-(4-methylbenzoxazol-2-yl)anilineContains bromine; known for anticancer propertiesInduces apoptosis in cancer cells
5-MethylbenzoxazoleLacks bromine; known for antimicrobial propertiesExhibits antibacterial activity
N,N-DimethylbenzoxazolamineSimilar amine structure; used in pharmaceuticalsPotentially inhibits certain tumor types

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline, and how can bromination selectivity be controlled?

  • Bromination of aromatic amines typically involves controlled reaction parameters. For example, in analogous compounds like 2-bromo-N,4-dimethylaniline, bromine is introduced via substitution reactions using liquid bromine or brominating agents, with pyridine enhancing para-substitution selectivity . Temperature (0–5°C) and slow reagent addition minimize side reactions. For the benzo[d]oxazole moiety, pre-functionalization before coupling with the dimethylaniline group may improve regioselectivity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Key techniques include:

  • Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated for related benzo[d]oxazole derivatives .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and electronic effects, supported by computational methods like gauge-including atomic orbital (GIAO) calculations .
  • IR spectroscopy to identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) .

Q. How do electron-donating substituents (e.g., N,N-dimethyl groups) influence the compound’s reactivity in cross-coupling reactions?

  • The N,N-dimethyl groups increase electron density on the aromatic ring, enhancing nucleophilic aromatic substitution (SNAr) at the brominated position. Steric effects from the benzo[d]oxazole moiety may limit reactivity in bulky catalytic systems. Comparative studies with non-methylated analogs can clarify substituent impacts .

Advanced Research Questions

Q. What computational strategies can model the electronic transitions and charge distribution of this compound?

  • Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets effectively predicts molecular geometry, frontier molecular orbitals (FMOs), and electrostatic potential (ESP) surfaces, as shown for similar benzo[d]oxazole-dimethylaniline hybrids .
  • Time-dependent DFT (TD-DFT) can simulate UV-Vis spectra, though care is needed to address inaccuracies in high-lying states due to incorrect asymptotic behavior in exchange-correlation potentials .

Q. How can this compound be applied in corrosion inhibition, and what mechanistic insights support this role?

  • Analogous BOD composites (e.g., (E)-4-(2-(benzo[d]oxazol-2-yl)vinyl)-N,N-dimethylaniline) inhibit corrosion via adsorption on metal surfaces, forming protective layers. Electrochemical impedance spectroscopy (EIS) and molecular docking reveal that electron-rich regions (e.g., dimethylaniline) bind to metal surfaces, blocking active sites .

Q. What experimental and computational approaches resolve contradictions in reported bromination yields for similar aromatic amines?

  • Discrepancies arise from varying bromine sources (e.g., Br₂ vs. NBS) and solvent systems. Systematic optimization (e.g., Design of Experiments) with real-time monitoring (e.g., in situ IR) can identify critical parameters. Computational studies (e.g., Fukui indices) predict reactive sites, guiding experimental design .

Q. How does the compound interact with photocatalytic systems, and what role does N,N-dimethylaniline play in quenching mechanisms?

  • In iridium polypyridyl complexes, N,N-dimethylaniline acts as a reductive quencher, transferring electrons to the photoexcited catalyst. Stern-Volmer analysis and transient absorption spectroscopy quantify quenching efficiency and charge-transfer dynamics .

Q. What are the carcinogenic risks associated with N,N-dimethylaniline derivatives, and how should safety protocols be adapted?

  • While N,N-dimethylaniline is classified as Group 3 (not carcinogenic to humans), its metabolites (e.g., N-methylaniline) require caution. Ames tests and in vitro chromosomal aberration assays are recommended for derivatives. Proper ventilation and PPE are essential during synthesis .

Methodological Considerations

  • Synthetic Optimization : Use controlled bromination conditions (low temperature, slow addition) to minimize di-substitution .
  • Computational Validation : Cross-validate DFT results with experimental data (e.g., X-ray bond lengths) to ensure accuracy .
  • Safety Protocols : Implement toxicity screening for novel derivatives, referencing IARC guidelines .

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